molecular formula C10H14N2 B3013090 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline CAS No. 912284-81-2

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline

Cat. No.: B3013090
CAS No.: 912284-81-2
M. Wt: 162.236
InChI Key: LAJZWDDTAYGQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione, tetrahydroquinoxaline, and various substituted quinoxalines, depending on the specific reaction and conditions used.

Scientific Research Applications

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoxaline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Cinnoline: Structurally similar but with different pharmacological properties.

    Phthalazine: Another isomeric form with distinct chemical behavior.

Uniqueness

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 4 and 6 enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-3-4-9-10(7-8)12(2)6-5-11-9/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJZWDDTAYGQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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